molecular formula C13H14 B7823255 1,3,8-Trimethylnaphthalene CAS No. 28652-77-9

1,3,8-Trimethylnaphthalene

Cat. No.: B7823255
CAS No.: 28652-77-9
M. Wt: 170.25 g/mol
InChI Key: XYTKCJHHXQVFCK-UHFFFAOYSA-N
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Description

1,3,8-Trimethylnaphthalene (C₁₃H₁₄) is a polycyclic aromatic hydrocarbon (PAH) featuring a naphthalene core substituted with three methyl groups at positions 1, 3, and 6. This compound belongs to the broader class of alkylated naphthalenes, which are widely studied for their environmental persistence, industrial applications, and roles in geochemical processes.

Properties

IUPAC Name

1,3,8-trimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-7-11(3)13-10(2)5-4-6-12(13)8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKCJHHXQVFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=CC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904162
Record name Trimethylnaphthalene
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17057-91-9, 28652-77-9
Record name 1,3,8-Trimethylnaphthalene
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Record name Naphthalene, 1,3,8-trimethyl-
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Record name Naphthalene, trimethyl-
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Record name Trimethylnaphthalene
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Record name 1,3,8-trimethylnaphthalene
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Record name NAPHTHALENE, 1,3,8-TRIMETHYL-
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,8-Trimethylnaphthalene can be synthesized through several methods. One common method involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete methylation at the desired positions.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic processes involving the use of zeolites or other solid acid catalysts. These catalysts facilitate the selective methylation of naphthalene, leading to high yields of the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Trimethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, leading to the formation of nitro or sulfonic acid derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

1,3,8-Trimethylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: It serves as a probe in studying the interactions of aromatic compounds with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,8-Trimethylnaphthalene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of naphthoquinones. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Isomers and Positional Effects

Trimethylnaphthalenes exhibit distinct physicochemical properties depending on the positions of methyl groups. Key isomers include:

Isomer Key Characteristics References
1,2,6-Trimethylnaphthalene Common by-product in TDN synthesis; difficult to separate due to similar physical properties to 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN). Purity challenges arise during synthesis.
1,6,7-Trimethylnaphthalene Detected in ivory volatilomes; aromaticity and hydrocarbon profile differ from 1,3,8-isomer. Used in forensic analysis.
1,2,5-Trimethylnaphthalene Dominant in coal-derived aromatics; prevalent in Eocene oil-prone coaly sources.
1,3,5-Trimethylnaphthalene Melting point (Tfus) = 318.65 K; used as a reference standard in analytical chemistry.
2,3,5-Trimethylnaphthalene Recovery rates in GC-MS vary significantly (44–108%) depending on fractionation methods.

Key Insight : Positional isomerism influences boiling points, solubility, and reactivity. For example, 1,2,6-trimethylnaphthalene co-elutes with TDN in GC-MS, complicating purification , while 1,3,5-trimethylnaphthalene’s higher melting point suggests greater crystalline stability .

Environmental and Industrial Occurrence

  • Geochemical Biomarkers : Ratios like TNR-1 (2,3,6-trimethylnaphthalene vs. 1,4,6- + 1,3,5-trimethylnaphthalene) correlate with thermal maturity in hydrocarbon studies .
  • Coal and Oil Sources : 1,2,5-Trimethylnaphthalene dominates in coal-derived aromatics, while 1,3,8-isomer’s presence is less documented, suggesting niche occurrence .
  • Industrial By-Products : Trimethylnaphthalenes are generated in catalytic pyrolysis of polystyrene, though isomer distributions depend on reaction conditions .

Analytical Methodologies

  • GC-MS Challenges :
    • Co-elution of isomers (e.g., 1,2,6-trimethylnaphthalene with TDN) complicates quantification .
    • Recovery rates for 2,3,5-trimethylnaphthalene vary between 44% (16–20 min fraction) and 108% (15.5–20 min fraction), highlighting method-dependent biases .
  • Spectral Similarities : Trimethylnaphthalenes and methylethylnaphthalenes exhibit >95% spectral overlap, necessitating complementary techniques like partition coefficients in hexane-acetonitrile systems .

Data Tables

Table 1: Key Physical Properties of Selected Trimethylnaphthalenes

Isomer Melting Point (K) Boiling Point (K) Key Applications
1,3,5-Trimethylnaphthalene 318.65 Not reported Analytical standards, reference material
1,2,6-Trimethylnaphthalene Not reported Not reported By-product in TDN synthesis
2,3,5-Trimethylnaphthalene Not reported Not reported Environmental monitoring

Table 2: Analytical Recovery Rates for Trimethylnaphthalenes

Isomer Recovery Rate (%) Fractionation Method Reference
2,3,5-Trimethylnaphthalene 108 15.5–20 min fraction
2,3,5-Trimethylnaphthalene 44 16–20 min fraction

Biological Activity

Overview

1,3,8-Trimethylnaphthalene (TMN), with the molecular formula C₁₃H₁₄ and a molecular weight of approximately 170.25 g/mol, is a polycyclic aromatic hydrocarbon characterized by three methyl groups at positions 1, 3, and 8 on the naphthalene structure. Its unique arrangement of substituents influences both its chemical properties and biological activities. While extensive research on TMN's biological activity is limited, preliminary studies indicate potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The structural configuration of TMN is pivotal in determining its reactivity and biological interactions. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Features
1,2,3-TrimethylnaphthaleneC₁₃H₁₄Methyl groups at positions 1, 2, and 3
1,3,7-TrimethylnaphthaleneC₁₃H₁₄Methyl groups at positions 1, 3, and 7
1,6-DimethylnaphthaleneC₁₂H₁₈Methyl groups at positions 1 and 6
2-MethylnaphthaleneC₁₁H₈Contains only one methyl group

The positioning of methyl groups at specific locations distinguishes TMN from its analogs in terms of reactivity and potential biological activity .

Antimicrobial Properties

Research has indicated that TMN may exhibit antimicrobial properties. A study investigating various naphthalene derivatives found that compounds with multiple methyl substitutions could enhance antibacterial activity against certain pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

TMN has also been explored for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest. However, specific pathways and targets remain to be elucidated in comprehensive studies.

While the exact mechanism of action for TMN in biological systems is not fully understood, it is hypothesized that the compound interacts with cellular targets such as enzymes or receptors. The presence of methyl groups may influence its binding affinity and specificity towards these targets. Further research is essential to clarify these interactions and their implications for therapeutic applications.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of TMN against various bacterial strains. Results indicated that TMN exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.

Exploration in Cancer Research

In another investigation focused on anticancer properties, TMN was tested against several cancer cell lines. The findings demonstrated that TMN could reduce cell viability significantly at higher concentrations, indicating its potential as a lead compound for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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